4-nitrophenyl 2,3,4-tri-O-acetyl-Beta-L-fucopyranoside
Description
Historical Context and Development
The synthesis of 4-nitrophenyl 2,3,4-tri-O-acetyl-β-L-fucopyranoside emerged from efforts to address challenges in producing stereochemically pure α-L-fucosides. Early methods, such as those by Westphal and colleagues in 1968, attempted to synthesize 4-nitrophenyl-α-L-fucopyranoside but faced limitations in yield and stereoselectivity. These approaches relied on direct glycosylation of unprotected fucose, which often led to mixtures of α- and β-anomers due to the lack of protecting groups.
A breakthrough occurred in the early 2000s with the adoption of trichloroacetimidate chemistry. Li Yaowen-Kun’s team at National Chiao Tung University developed a stereoselective synthesis using per-O-acetylated fucosyl trichloroacetimidate as a glycosyl donor. By employing trimethylsilyl triflate (TMSOTf) as a promoter at -20°C, they achieved kinetic control over the reaction, favoring the formation of the α-anomer with 56% yield. Subsequent deacetylation using sodium methoxide yielded the target 4-nitrophenyl-α-L-fucopyranoside with 82% efficiency. This method’s success hinged on strategic use of acetyl protecting groups to prevent unwanted side reactions and enhance donor stability.
Table 1: Comparative Synthesis Outcomes for Aryl-α-L-Fucopyranosides
| Entry | Acceptor Phenol | Temperature (°C) | α-Anomer Yield (%) | β-Anomer Yield (%) |
|---|---|---|---|---|
| 1 | 4-Nitrophenol | -20 | 56 | 0 |
| 2 | 2-Nitrophenol | -20 | 32 | 0 |
| 3 | 3-Nitrophenol | -20 | 28 | 0 |
Significance in Glycoscience Research
This compound’s primary utility lies in its role as a chromogenic substrate for α-L-fucosidases, enzymes critical in processes ranging from cancer metastasis to lysosomal storage disorders. The nitrophenyl group enables facile spectrophotometric detection (at 400–410 nm) upon enzymatic hydrolysis, making it indispensable for kinetic assays. For example, Megazyme employs this substrate to quantify α-L-fucosidase activity in diagnostic kits, leveraging its specificity and reliable cleavage kinetics.
Recent applications extend to glycobiology and biotechnology. Zhou et al. (2022) utilized 4-nitrophenyl-α-L-fucopyranoside to characterize a novel α-L-fucosidase from Flavobacterium algicola, which catalyzes the production of 2′-fucosyllactose (2′-FL)—a human milk oligosaccharide with prebiotic properties. The acetyl-protected precursor (4-nitrophenyl 2,3,4-tri-O-acetyl-β-L-fucopyranoside) is particularly valuable in synthetic biology due to its enhanced stability during enzymatic transglycosylation reactions.
Overview of Fucopyranoside Chemistry
Fucopyranosides are a subclass of glycosides featuring the six-membered pyranose form of L-fucose. The acetyl groups at positions 2, 3, and 4 in 4-nitrophenyl 2,3,4-tri-O-acetyl-β-L-fucopyranoside serve dual roles:
- Steric Protection : The bulky acetyl groups prevent undesired nucleophilic attacks at the anomeric center during synthesis, ensuring high regioselectivity.
- Enzymatic Recognition : While the acetylated form is inert, deprotected fucopyranosides interact with fucosidases via hydrogen bonding and hydrophobic interactions at the enzyme’s active site.
The nitrophenyl aglycone enhances water solubility compared to methyl or benzyl analogs, facilitating homogeneous reaction conditions in aqueous assays. Structural analyses reveal that the β-configuration at the anomeric center stabilizes the molecule through chair conformation, with the nitro group adopting an equatorial orientation to minimize steric strain.
Mechanistic Insight :
The hydrolysis mechanism by α-L-fucosidases involves protonation of the glycosidic oxygen, followed by nucleophilic attack by water to release 4-nitrophenol and L-fucose. This process is represented as:
$$
\text{Enzyme + Substrate} \rightarrow \text{Enzyme-Intermediate} \rightarrow \text{Enzyme + Products} \quad
$$
In synthetic applications, the acetylated derivative participates in transglycosylation reactions, where the nitrophenyl group acts as a leaving site for enzymatic transfer of fucose to acceptor molecules like lactose.
Properties
CAS No. |
24332-99-8 |
|---|---|
Molecular Formula |
C18H21NO10 |
Molecular Weight |
411.4 g/mol |
IUPAC Name |
[(2S,3R,4R,5S,6R)-4,5-diacetyloxy-2-methyl-6-(4-nitrophenoxy)oxan-3-yl] acetate |
InChI |
InChI=1S/C18H21NO10/c1-9-15(26-10(2)20)16(27-11(3)21)17(28-12(4)22)18(25-9)29-14-7-5-13(6-8-14)19(23)24/h5-9,15-18H,1-4H3/t9-,15+,16+,17-,18+/m0/s1 |
InChI Key |
JQVBTXUZEDHPID-LXNKJQKCSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)OC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Preparation of 2,3,4-Tri-O-Acetyl-α-L-Fucopyranosyl Bromide
The synthesis begins with peracetylation of L-fucose. Treatment of L-fucose with acetic anhydride in pyridine yields 2,3,4-tri-O-acetyl-L-fucopyranose, which is subsequently converted to the corresponding α-bromide using hydrogen bromide in acetic acid. The bromide serves as a reactive glycosyl donor due to its excellent leaving group properties.
Glycosylation with p-Nitrophenol
The critical glycosylation step employs the bromide donor and p-nitrophenol under Koenigs-Knorr conditions. Silver carbonate or silver oxide acts as an acid scavenger, promoting nucleophilic attack by the p-nitrophenoxide ion. The reaction proceeds via an SN2 mechanism, inverting the anomeric configuration to yield the β-glycosidic bond.
- Dissolve 2,3,4-tri-O-acetyl-α-L-fucopyranosyl bromide (1.0 equiv) in anhydrous dichloromethane.
- Add p-nitrophenol (1.2 equiv) and silver carbonate (2.5 equiv).
- Stir under nitrogen at 25°C for 12–24 hours.
- Filter through Celite, concentrate, and purify by flash chromatography (petrol:ethyl acetate, 9:1 → 3:1).
Reaction Optimization
- Solvent : Dichloromethane or acetonitrile enhances donor reactivity.
- Temperature : Room temperature minimizes side reactions like hydrolysis.
- Promoters : Silver salts outperform Lewis acids (e.g., BF3·Et2O) in stereocontrol.
Thioglycoside Intermediate Method
Thioglycosides offer improved stability and versatility in glycosylation. This method involves synthesizing a 1-thiofucose intermediate followed by oxidative coupling.
Synthesis of 2,3,4-Tri-O-Acetyl-1-Thio-β-L-Fucopyranose
Treatment of 2,3,4-tri-O-acetyl-α-L-fucopyranosyl bromide with thiourea in ethanol yields the corresponding thiouronium salt. Reductive cleavage with sodium methoxide generates the free thiol, which is isolated as the β-anomer.
Coupling with p-Nitrophenyl Disulfide
The thiol intermediate reacts with p-nitrophenyl disulfide in the presence of iodine, forming the target thioglycoside. Subsequent acetylation (if required) ensures complete protection.
- Reagent Ratio : Thiol:disulfide = 1:1.1
- Solvent : Tetrahydrofuran
- Yield : 61–73%
Enzymatic Transglycosylation
While chemical methods dominate, enzymatic approaches using α-L-fucosidases have emerged. These enzymes catalyze transglycosylation from donor substrates like p-nitrophenyl-α-L-fucopyranoside to acceptors, though yields for acetylated derivatives remain suboptimal.
- Enzyme : α-L-Fucosidase from Flavobacterium algicola (GH29 family).
- Donor : 4-Nitrophenyl-α-L-fucopyranoside.
- Acceptor : Tri-O-acetylated sugar alcohol.
- Yield : <20% (non-optimized).
Analytical Characterization
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C18H21NO10 |
| Molecular Weight | 411.36 g/mol |
| Melting Point | 167–168°C |
| Solubility | DCM, DMF, DMSO, EtOAc, MeOH |
| Optical Rotation | [α]D25 = +184 (c 1, CHCl3) |
Spectroscopic Data
- 1H-NMR (CDCl3): δ 1.14 (d, J = 6.5 Hz, CH3), 2.01–2.11 (s, 3×OAc), 5.00 (d, J = 3.6 Hz, H-1).
- IR : 1746 cm⁻¹ (C=O), 1520 cm⁻¹ (NO2).
Comparative Analysis of Methods
| Method | Yield (%) | Stereocontrol | Scalability |
|---|---|---|---|
| Koenigs-Knorr | 68–74 | Excellent | Moderate |
| Thioglycoside | 61–73 | Good | High |
| Enzymatic | <20 | Poor | Low |
The Koenigs-Knorr method remains the gold standard for β-selectivity, while thioglycoside routes offer scalability for industrial applications. Enzymatic approaches, though eco-friendly, require further optimization.
Applications and Derivatives
The acetyl groups in 4-nitrophenyl 2,3,4-tri-O-acetyl-β-L-fucopyranoside facilitate selective deprotection for synthesizing fucosylated glycoconjugates. Notable derivatives include:
Chemical Reactions Analysis
4-Nitrophenyl 2,3,4-tri-O-acetyl-Beta-L-fucopyranoside undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to remove the acetyl groups, yielding 4-nitrophenyl Beta-L-fucopyranoside.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can also undergo nucleophilic aromatic substitution reactions with nucleophiles such as thiols or amines.
Scientific Research Applications
Substrate for Glycosidases
One of the primary applications of 4-nitrophenyl 2,3,4-tri-O-acetyl-Beta-L-fucopyranoside is as a substrate for glycosidases. Glycosidases are enzymes that hydrolyze glycosidic bonds in carbohydrates. This compound allows researchers to study the kinetics and mechanisms of these enzymes, providing insights into carbohydrate metabolism and enzyme functionality. The presence of the 4-nitrophenyl group enhances the compound's reactivity and makes it easier to monitor enzymatic reactions through spectrophotometric methods.
Interactions with Lectins
The fucopyranoside moiety in this compound suggests potential interactions with lectins—proteins that bind carbohydrates. These interactions are crucial for understanding cell-cell recognition processes and could lead to the development of inhibitors targeting pathogenic organisms that exploit these pathways. Research has indicated that 4-nitrophenyl 2,3,4-tri-O-acetyl-Beta-L-fucopyranoside can serve as a ligand for various lectins, which may influence immune responses and cell signaling pathways.
Potential Therapeutic Applications
The structural features of 4-nitrophenyl 2,3,4-tri-O-acetyl-Beta-L-fucopyranoside position it as a candidate for therapeutic applications. Its ability to interact with carbohydrate-binding proteins opens avenues for drug development targeting diseases linked to glycan interactions, such as cancer and infectious diseases. The compound's inhibitory effects on specific enzymes could also be explored for developing treatments against conditions related to glycoprotein processing and metabolism .
Case Study: Enzyme Kinetics
In a study examining the kinetics of alpha-L-fucosidase, researchers utilized 4-nitrophenyl 2,3,4-tri-O-acetyl-Beta-L-fucopyranoside to determine enzyme activity. The results demonstrated that this compound effectively served as a substrate, allowing for precise measurements of enzyme efficiency and reaction rates under various conditions .
Case Study: Lectin Binding Assays
Another significant study focused on the binding affinity of various lectins to 4-nitrophenyl 2,3,4-tri-O-acetyl-Beta-L-fucopyranoside. The findings revealed that different lectins exhibited varying degrees of binding, indicating the potential for this compound to be used in screening assays for lectin specificity and affinity . This research contributes to understanding how carbohydrates influence biological recognition processes.
Mechanism of Action
The mechanism of action of 4-nitrophenyl 2,3,4-tri-O-acetyl-Beta-L-fucopyranoside involves its interaction with specific enzymes. For example, as a substrate for alpha-L-fucosidase, the compound undergoes hydrolysis, resulting in the cleavage of the glycosidic bond and the release of 4-nitrophenol. This reaction can be monitored spectrophotometrically, as 4-nitrophenol absorbs light at a specific wavelength.
Comparison with Similar Compounds
p-Nitrophenyl 2-O-(α/β-L-Fucopyranosyl)-β-D-Fucopyranoside
- Structure : Disaccharide with β-D-fucose linked to α/β-L-fucose via a 2-O-glycosidic bond.
- Key Differences: Lacks acetyl groups; instead, the fucose residues are partially protected by isopropylidene groups. Synthesized via mercuric cyanide-mediated coupling of 2,3,4-tri-O-acetyl-L-fucopyranosyl bromide with protected sugars . Specific optical rotations ([α]D) were critical for assigning α/β configurations to the anomers .
- Applications : Used to study glycosyltransferase specificity and oligosaccharide assembly.
p-Nitrophenyl-2-O-(α-L-Fucopyranosyl)-β-D-Galactopyranoside
- Structure : Disaccharide with β-D-galactose linked to α-L-fucose at O-2.
- Key Differences :
- Contains a galactose backbone instead of fucose.
- Acetyl groups are absent; the compound is used in its deprotected form.
- Applications: Serves as a chromogenic substrate for detecting substrate-specific α-L-fucosidases in diagnostic assays .
4-Nitrophenyl 2,3,4,6-Tetra-O-acetyl-1-Thio-β-D-Glucopyranoside
- Structure : Features a β-D-glucose backbone with acetyl groups at positions 2, 3, 4, and 6, and a 1-thio-glycosidic bond.
- Key Differences :
- Applications : Used in glycosylation reactions due to its enhanced stability under acidic conditions.
4-Nitrophenyl-α-L-Fucopyranoside
- Structure: Unacetylated α-L-fucose linked to 4-nitrophenol.
- Key Differences: Lacks acetyl groups, making it a simpler substrate for enzymatic studies. The α-anomeric configuration targets α-L-fucosidases, whereas the acetylated β-L-form is less enzyme-accessible .
- Applications : Chromogenic substrate for measuring α-L-fucosidase activity in biochemical assays .
4-Methylphenyl 2,3,4-Tri-O-benzyl-1-Thio-β-L-Fucopyranoside
- Structure : Benzyl-protected β-L-fucose with a 4-methylphenyl aglycone and thio-glycosidic bond.
- Key Differences :
- Applications : Intermediate in the synthesis of fucose-containing glycans for antimicrobial or anticancer agents.
Comparative Data Table
Key Research Findings
- Enzyme Specificity: Acetylated derivatives like 4-nitrophenyl 2,3,4-tri-O-acetyl-β-L-fucopyranoside are poor substrates for fucosidases due to steric hindrance from acetyl groups. Enzymatic activity is restored upon deprotection .
- Synthetic Utility: Thio-glycosides (e.g., 1-thio-β-D-glucopyranoside) exhibit superior stability in glycosylation reactions compared to oxygen analogs, enabling stepwise oligosaccharide assembly .
- Structural Insights: Benzyl-protected fucose derivatives (e.g., 4-Methylphenyl 2,3,4-tri-O-benzyl-1-thio-β-L-fucopyranoside) allow selective deprotection strategies, critical for synthesizing branched glycans .
Biological Activity
4-Nitrophenyl 2,3,4-tri-O-acetyl-β-L-fucopyranoside is a synthetic glycoside that serves as a substrate in biochemical assays, particularly in studies involving fucosidases. Its structure includes a nitrophenyl group, which is critical for its colorimetric detection in enzymatic reactions. This compound has garnered attention due to its potential applications in enzymology and carbohydrate chemistry.
- Molecular Formula : C18H21NO10
- Molecular Weight : 411.4 g/mol
- CAS Number : 24332-99-8
- Physical State : Powder
- Storage Conditions : Below -10 °C for stability
Enzymatic Applications
4-Nitrophenyl 2,3,4-tri-O-acetyl-β-L-fucopyranoside is primarily used as a substrate for α-L-fucosidase enzymes. These enzymes catalyze the hydrolysis of fucosylated substrates, releasing fucose and producing a measurable color change due to the liberation of the nitrophenol moiety.
- α-L-Fucosidase Activity : Studies have shown that various α-L-fucosidases exhibit significant activity against this substrate. For example:
- A novel α-L-fucosidase from Flavobacterium algicola demonstrated optimal activity at pH 6.0 and 25 °C, achieving high hydrolysis rates of this compound .
- Another study highlighted an enzyme from Pedobacter sp., which had specific activities of 26.3 U/mg towards this substrate, indicating its utility in synthesizing fucosylated oligosaccharides .
Case Studies
Several research studies have utilized 4-nitrophenyl 2,3,4-tri-O-acetyl-β-L-fucopyranoside to explore its biological implications:
- Study on Fucosyllactose Production : Researchers investigated the synthesis of 2′-fucosyllactose using this compound as a donor substrate. The enzyme exhibited a total conversion ratio of up to 85% under optimized conditions .
- Prebiotic Effects : The synthesized fucosyllactoses from this substrate were shown to promote the growth of beneficial gut bacteria such as Lactobacillus and Bifidobacterium, while inhibiting pathogenic strains such as E. coli and S. aureus .
Data Tables
| Enzyme Source | Specific Activity (U/mg) | Optimal pH | Temperature (°C) | Conversion Ratio (%) |
|---|---|---|---|---|
| Flavobacterium algicola | > 30 | 6.0 | 25 | 84.82 |
| Pedobacter sp. | 26.3 | 5.0 | 35 | Up to 85 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
